molecular formula C10H8N2O2 B140499 (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid CAS No. 152935-66-5

(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid

Cat. No. B140499
CAS RN: 152935-66-5
M. Wt: 188.18 g/mol
InChI Key: FEGNPBYZFFAMCR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid, also known as BIMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIMP belongs to the class of benzimidazole derivatives, which have been widely studied for their biological activities.

Mechanism of Action

The exact mechanism of action of (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. For example, (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and physiological effects:
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has been shown to exert a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune responses. (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid in laboratory experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways. However, (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid's synthetic nature and complex synthesis method may limit its availability and practicality for large-scale experiments.

Future Directions

Several potential future directions for (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid research include further investigation of its anti-cancer and anti-inflammatory effects, as well as its potential as a therapeutic agent for bacterial infections. Additionally, research on the pharmacokinetics and toxicity of (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid will be important for its potential use in clinical settings.

Synthesis Methods

(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with acryloyl chloride. The resulting intermediate is then subjected to several chemical reactions, including hydrolysis, reduction, and cyclization, to yield the final product.

Scientific Research Applications

(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. Several studies have investigated the potential of (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid as a therapeutic agent for various diseases, including cancer, arthritis, and bacterial infections.

properties

IUPAC Name

(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGNPBYZFFAMCR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.